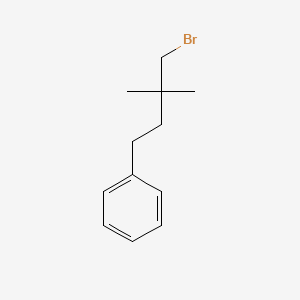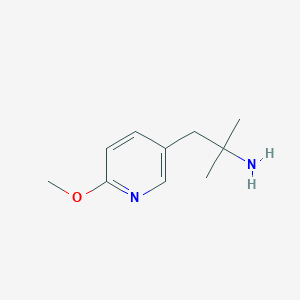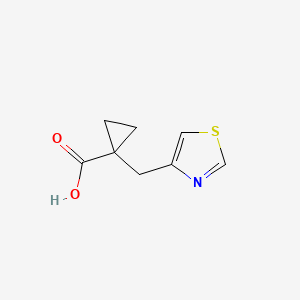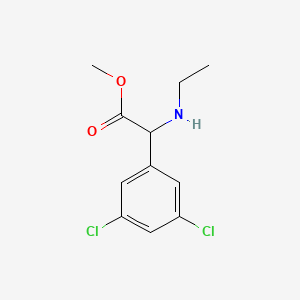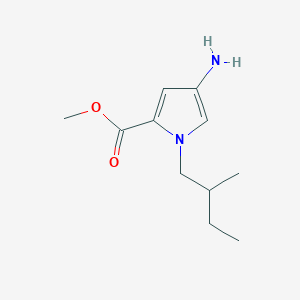
3-Bromo-5-(5-imidazolyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(5-imidazolyl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(5-imidazolyl)pyridine typically involves the bromination of 5-(5-imidazolyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
化学反应分析
Types of Reactions
3-Bromo-5-(5-imidazolyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation or sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines and imidazoles.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazole ring.
Coupling Reactions: Products include biaryl compounds or other complex aromatic systems.
科学研究应用
3-Bromo-5-(5-imidazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 3-Bromo-5-(5-imidazolyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Bromo-5-(1H-imidazol-5-yl)pyridine: Similar structure but with different substitution patterns on the imidazole ring.
5-Bromo-2-(1H-imidazol-5-yl)pyridine: Another brominated pyridine with the imidazole ring in a different position.
2-Bromo-5-(1H-imidazol-4-yl)pyridine: Features a bromine atom at a different position on the pyridine ring.
Uniqueness
3-Bromo-5-(5-imidazolyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and exploring novel chemical reactions.
属性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC 名称 |
3-bromo-5-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H,(H,11,12) |
InChI 键 |
KKTXHHPBWCXESZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Br)C2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


